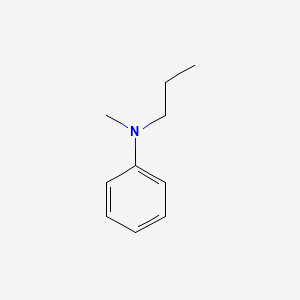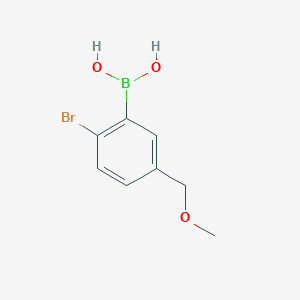
Herniariasaponin 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Herniariasaponin 7 is a triterpenoid saponin compound isolated from the plant Herniaria hirsuta, which belongs to the Caryophyllaceae family Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties and potential therapeutic benefits
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Herniariasaponin 7 typically involves the extraction of saponins from the aerial parts of Herniaria hirsuta. The process includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Isolation: this compound is isolated from the purified extract through further chromatographic separation and identified using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques are crucial for efficient industrial production.
化学反応の分析
Types of Reactions: Herniariasaponin 7 undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in saponins can be hydrolyzed under acidic or enzymatic conditions, leading to the formation of aglycones and sugar moieties.
Oxidation and Reduction: The triterpenoid structure can undergo oxidation and reduction reactions, altering the functional groups and potentially modifying the biological activity of the compound.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Aglycones: Resulting from hydrolysis of glycosidic bonds.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
科学的研究の応用
Chemistry: Used as a model compound for studying the chemical behavior of saponins and their derivatives.
Biology: Investigated for its potential role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the formulation of natural surfactants and emulsifiers for various industrial applications
作用機序
The mechanism of action of Herniariasaponin 7 involves its interaction with biological membranes and molecular targets:
Membrane Interaction: Saponins can interact with cell membranes, leading to increased permeability and potential disruption of membrane integrity.
Molecular Targets: this compound may target specific proteins or enzymes involved in inflammatory pathways, microbial growth, or cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, apoptosis, and cell cycle regulation
類似化合物との比較
Herniariasaponin 7 can be compared with other saponins isolated from Herniaria species, such as:
Herniariasaponin H: Another saponin from Herniaria hirsuta, known for its similar triterpenoid structure but differing in glycosidic linkage and sugar moieties.
Medicagenic Acid Derivatives: Saponins containing medicagenic acid as the aglycone, which share structural similarities but differ in biological activity and applications.
Uniqueness: this compound is unique due to its specific glycosidic linkage and the presence of distinct sugar moieties, which contribute to its unique chemical properties and potential biological activities.
特性
分子式 |
C61H94O30 |
|---|---|
分子量 |
1307.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-carboxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C61H94O30/c1-23-32(66)41(86-48-37(71)34(68)33(67)29(20-62)85-48)39(73)50(82-23)89-44-43(88-52-45(74)61(80,21-63)22-81-52)40(84-25(3)64)24(2)83-51(44)91-54(79)60-16-14-55(4,5)18-27(60)26-10-11-30-56(6)19-28(65)46(90-49-38(72)35(69)36(70)42(87-49)47(75)76)59(9,53(77)78)31(56)12-13-58(30,8)57(26,7)15-17-60/h10,23-24,27-46,48-52,62-63,65-74,80H,11-22H2,1-9H3,(H,75,76)(H,77,78)/t23-,24+,27-,28-,29+,30?,31?,32-,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44+,45-,46-,48-,49-,50-,51-,52-,56+,57+,58+,59-,60-,61+/m0/s1 |
InChIキー |
XNRKDQAHYBHQDY-XYSYQHEKSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)OC(=O)C)O[C@H]9[C@@H]([C@](CO9)(CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC9C(C(CO9)(CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)

![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
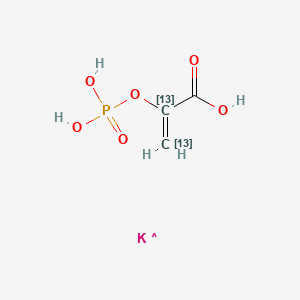
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
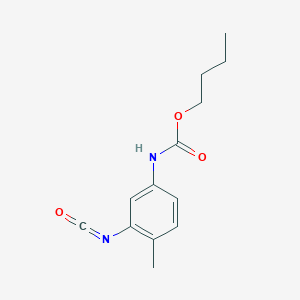
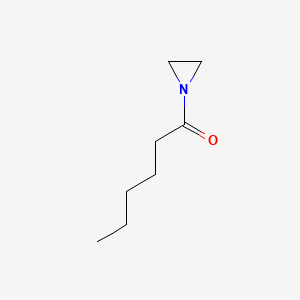
![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
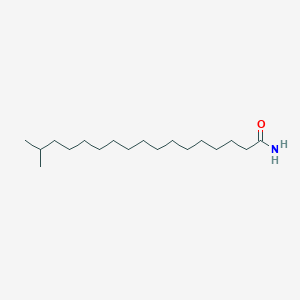
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
